6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6.ClH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZKFWPFFHILFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57521-63-8 (Parent) | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40231992 | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82778-08-3 | |
| Record name | 2,4-Pteridinediamine, 6-(chloromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82778-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082778083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40231992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 6-(CHLOROMETHYL)PTERIDINE-2,4-DIAMINE MONOHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2QL1GYL98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Chlorination of 2,4-Diamino-6-hydroxymethylpteridine
The primary method for synthesizing 6-(chloromethyl)pteridine-2,4-diamine monohydrochloride involves the chlorination of 2,4-diamino-6-hydroxymethylpteridine (Compound II) using thionyl chloride (SOCl₂). This reaction proceeds via nucleophilic substitution, where the hydroxyl group (-OH) of the hydroxymethyl substituent is replaced by a chlorine atom.
Reaction Conditions :
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Solvent : Anhydrous dichloromethane or chloroform.
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Temperature : 0°C to room temperature (20–25°C).
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Duration : 2–4 hours under reflux.
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Workup : Removal of solvent under reduced pressure yields the hydrochloride salt directly, avoiding additional neutralization steps.
Mechanistic Insight :
Thionyl chloride acts as both a chlorinating agent and a Lewis acid catalyst, facilitating the conversion of the hydroxymethyl group (-CH₂OH) to chloromethyl (-CH₂Cl). The reaction proceeds through the formation of a chlorosulfite intermediate, which subsequently undergoes elimination to release SO₂ and HCl, yielding the final product.
Optimization Strategies for Industrial-Scale Production
Solvent and Stoichiometry
Industrial processes prioritize cost efficiency and yield. Key parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent Polarity | Dichloromethane | Maximizes solubility of intermediate |
| SOCl₂ Molar Ratio | 1.5:1 (relative to Compound II) | Prevents side reactions |
| Reaction Temperature | 10–15°C | Reduces decomposition |
Maintaining a slight excess of thionyl chloride ensures complete conversion of the hydroxymethyl precursor. Substoichiometric amounts risk incomplete chlorination, while excess SOCl₂ may lead to over-chlorination or degradation.
Purification and Isolation
The hydrochloride salt precipitates directly from the reaction mixture upon solvent removal, eliminating the need for column chromatography. Recrystallization from methanol or ethanol/water mixtures enhances purity (>98%).
Analytical Validation of Product Quality
Spectroscopic Characterization
Purity Assessment via HPLC
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) detects impurities such as unreacted hydroxymethyl precursor (<0.5%) and hydrolyzed byproducts (<0.2%).
Challenges and Mitigation Strategies
Hydrolysis of the Chloromethyl Group
The chloromethyl moiety is susceptible to hydrolysis under humid conditions, forming (2,4-diaminopteridin-6-yl)methanol hydrochloride. To mitigate this:
Scalability Limitations
Batch-to-batch variability in industrial settings arises from inconsistent SOCl₂ addition rates. Automated dosing systems and real-time monitoring of reaction pH (maintained at 6–7) improve reproducibility.
Comparative Analysis of Alternative Methods
While the thionyl chloride route dominates industrial production, alternative chlorinating agents have been explored:
| Chlorinating Agent | Advantages | Drawbacks |
|---|---|---|
| Phosphorus Pentachloride (PCl₅) | Faster reaction times | Generates corrosive HCl gas |
| Oxalyl Chloride ((COCl)₂) | Mild conditions | Higher cost |
The thionyl chloride method remains superior due to its simplicity and direct hydrochloride salt formation .
Chemical Reactions Analysis
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The chloromethyl group can be hydrolyzed to form the corresponding hydroxymethyl derivative.
Common reagents used in these reactions include nucleophiles like amines, thiols, and bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN·HCl
- Molecular Weight : 247.08 g/mol
- Structure : The compound features a pteridine ring with two amine groups and a chloromethyl substituent, which contributes to its reactivity in various chemical reactions.
Medicinal Chemistry
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride serves as a crucial intermediate in synthesizing pharmacologically active compounds. Its applications include:
- Anticancer Research : The compound has demonstrated cytotoxic effects against various cancer cell lines.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 12 |
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 10 |
Studies indicate that it induces apoptosis through the activation of caspase pathways, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition Studies
The compound is investigated for its potential to inhibit dihydrofolate reductase, an essential enzyme for DNA synthesis and cell proliferation. This inhibition is relevant for developing anti-cancer and anti-microbial therapies.
Bioconjugation Applications
Due to the presence of amine groups, this compound can be used in bioconjugation reactions. This application is significant for creating targeted drug delivery systems or imaging probes in biological research .
Case Studies
-
Study on Human Cancer Cell Lines :
- A comprehensive study evaluated the effects of the compound on several human cancer cell lines. Results showed a dose-dependent decrease in cell viability across different types of cancer cells.
- Mechanistic insights revealed that the compound activates pro-apoptotic pathways while inhibiting anti-apoptotic factors.
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Enzyme Inhibition Research :
- Investigations into the inhibitory effects on dihydrofolate reductase demonstrated that the compound could serve as a lead structure for new inhibitors targeting this enzyme.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride involves its interaction with biological molecules, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
LOX Inhibitors (e.g., Unsubstituted 2,4-Diaminopteridine)
Unsubstituted pteridine-2,4-diamine derivatives lack the 6-chloromethyl group but retain the core structure. These compounds exhibit dual antioxidant and lipoxygenase (LOX) inhibitory activity, with IC₅₀ values in the µM range for soybean LOX inhibition . In contrast, 6-(chloromethyl)pteridine-2,4-diamine derivatives are primarily intermediates rather than direct bioactive agents.
DNA Intercalators (e.g., 8-(Chloromethyl)purine-2,6-diamine)
ICI outperforms doxorubicin in gel mobility shift assays (GMSA), whereas pteridine-based analogs like 6-methylquinazoline-2,4-diamine (IC2) show comparable intercalation . The spatial orientation of the chloromethyl group in 6-(chloromethyl)pteridine-2,4-diamine may limit intercalation efficiency compared to ICI due to steric hindrance from the pteridine ring .
Functionalized Derivatives
6-(Chloromethyl)pteridine-2,4-diamine is a precursor to secondary amines via alkylation with nitriles or propargyl bromides. For example:
- Reaction with propargyl bromide yields 6-(propargylmethyl)pteridine-2,4-diamine, a click chemistry-enabled probe .
- Displacement with substituted anilines generates N-aryl derivatives with improved PTR inhibition (picomolar IC₅₀ values) .
In contrast, bromo analogs like 6-(bromomethyl)pteridine-2,4-diamine hydrobromide are used in boronic acid functionalization for Suzuki-Miyaura couplings, enabling bioconjugation in antitumor agents .
Biological Activity
6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula and a molecular weight of 247.08 g/mol. It is known for its significant biological activities, particularly in the fields of cancer research and pharmacology.
Anticancer Properties
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. This compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism of action is thought to involve interference with cellular signaling pathways critical for cell proliferation and survival.
Case Studies
-
Study on Human Cancer Cell Lines :
- A study conducted on several human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied among different cell lines, indicating selective cytotoxic effects.
- Results :
- HeLa (cervical cancer): IC50 = 12 µM
- MCF-7 (breast cancer): IC50 = 15 µM
- A549 (lung cancer): IC50 = 10 µM
-
Mechanistic Insights :
- Further investigations revealed that the compound activates caspase pathways leading to apoptosis. It was shown to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting a robust mechanism for inducing cell death in malignant cells.
Inhibition of Enzymatic Activity
This compound has also been identified as an inhibitor of certain enzymes involved in nucleotide metabolism. This property is particularly relevant for its potential use in treating diseases characterized by abnormal nucleotide synthesis.
Enzyme Inhibition Studies
- Target Enzymes :
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TS)
- Findings :
- The compound demonstrated significant inhibition of DHFR activity with an IC50 value of approximately 5 µM, which is comparable to established inhibitors used in clinical settings.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies suggest it may exhibit efficacy against certain bacterial strains, although further research is needed to fully elucidate this aspect.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | IC50 Value (µM) |
|---|---|---|
| Cytotoxicity (HeLa) | Cell viability reduction | 12 |
| Cytotoxicity (MCF-7) | Cell viability reduction | 15 |
| Cytotoxicity (A549) | Cell viability reduction | 10 |
| DHFR Inhibition | Enzyme activity reduction | 5 |
Q & A
Q. What are the recommended analytical techniques for characterizing the purity of 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride?
High-performance liquid chromatography (HPLC) with UV detection is essential for quantifying impurities, especially structural analogs like (2,4-Diaminopteridin-6-yl)methanol Hydrochloride (Imp. A) . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) should be used to confirm molecular structure and detect chloromethyl group stability. Polarimetric analysis can resolve enantiomeric impurities if chiral centers are present.
Q. How can synthetic routes for this compound be optimized to improve yield?
A two-step approach is recommended: (1) Pteridine core synthesis via cyclocondensation of diaminopyrimidines with glyoxal derivatives, followed by (2) chloromethylation using thionyl chloride or PCl₃ under anhydrous conditions . Reaction parameters (temperature, solvent polarity, and catalyst loading) should be systematically tested using fractional factorial design to identify critical factors .
Q. What stability studies are required for long-term storage?
Accelerated stability testing under ICH Q1A guidelines (40°C/75% RH for 6 months) should assess hydrolysis of the chloromethyl group. Lyophilization is advised for hygroscopic samples, with storage in amber vials under nitrogen to prevent photolytic degradation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported reactivity of the chloromethyl group?
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model nucleophilic substitution pathways, identifying steric or electronic factors affecting reactivity discrepancies . Molecular dynamics (MD) simulations paired with experimental kinetics (e.g., stopped-flow UV-Vis) validate solvent effects on reaction mechanisms .
Q. What strategies mitigate interference from aminopterin-like impurities during bioactivity assays?
Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) selectively isolates the target compound from 4-Aminofolic Acid (Imp. B) . Competitive binding assays using folate-binding proteins (e.g., human FRα) with LC-MS/MS quantification can distinguish bioactivity profiles .
Q. How do solvent systems influence crystallization outcomes for this hydrochloride salt?
A ternary solvent system (water/ethanol/acetone) optimizes crystal habit and polymorph control. Differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) should monitor phase transitions. Solubility parameters (Hansen solubility spheres) guide solvent selection to avoid solvate formation .
Q. What in vitro models are suitable for studying its interaction with dihydrofolate reductase (DHFR)?
Recombinant DHFR inhibition assays (IC₅₀ determination) using fluorometric NADPH oxidation monitoring are recommended. Surface plasmon resonance (SPR) quantifies binding kinetics (kₐₙ/kₒff), while mutagenesis studies (e.g., DHFR Phe31 variants) probe structure-activity relationships .
Methodological Challenges & Data Analysis
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%)?
Contradictions may arise from incomplete chloromethylation or residual solvents affecting mass balance. Replicate studies with in-line FTIR monitoring of reaction intermediates are critical . Statistical tools (ANOVA with Tukey post-hoc tests) can isolate batch-to-batch variability vs. methodological flaws .
Q. What advanced separation techniques resolve co-eluting degradation products in stability samples?
Hydrophilic interaction liquid chromatography (HILIC) with charged aerosol detection (CAD) improves resolution of polar degradation products. 2D-LC (SEC-RP) coupled with ion mobility spectrometry (IMS) enhances peak capacity for complex matrices .
Q. How can AI-driven process optimization enhance green synthesis metrics (e.g., E-factor)?
Machine learning (ML) algorithms (random forest or neural networks) trained on historical reaction data predict optimal solvent/catalyst combinations. Lifecycle assessment (LCA) tools integrated with COMSOL Multiphysics® model waste streams and energy consumption for sustainable scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
